(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C₁₁H₁₉N₃S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of cyclohexyl ethylamine with 4-chloromethyl-1,2,3-thiadiazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
Thiazole derivatives: Exhibit diverse biological activities, including antioxidant, analgesic, and anti-inflammatory properties.
Uniqueness
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole and thiazole derivatives .
Properties
Molecular Formula |
C11H19N3S |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
1-cyclohexyl-N-(thiadiazol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H19N3S/c1-9(10-5-3-2-4-6-10)12-7-11-8-15-14-13-11/h8-10,12H,2-7H2,1H3 |
InChI Key |
UPHRJCDTPCCHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC2=CSN=N2 |
Origin of Product |
United States |
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